molecular formula C17H17F3N2O B1400099 2-(6-(2-(Trifluoromethyl)benzyl)pyridin-2-yl)morpholine CAS No. 1361114-74-0

2-(6-(2-(Trifluoromethyl)benzyl)pyridin-2-yl)morpholine

Cat. No.: B1400099
CAS No.: 1361114-74-0
M. Wt: 322.32 g/mol
InChI Key: KDXVJQXQVXHLKC-UHFFFAOYSA-N
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Description

2-(6-(2-(Trifluoromethyl)benzyl)pyridin-2-yl)morpholine is an organic compound that features a trifluoromethyl group attached to a benzyl-pyridine moiety, which is further connected to a morpholine ring

Scientific Research Applications

2-(6-(2-(Trifluoromethyl)benzyl)pyridin-2-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended to be a pharmaceutical, it would interact with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “2-(6-(2-(Trifluoromethyl)benzyl)pyridin-2-yl)morpholine” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications of this compound would depend on its properties and reactivity. It could potentially be used in the development of new pharmaceuticals or agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(2-(Trifluoromethyl)benzyl)pyridin-2-yl)morpholine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-(2-(Trifluoromethyl)benzyl)pyridin-2-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine-5-boronic acid: Another compound containing a trifluoromethyl group and a pyridine ring.

    2-(Pyridin-2-yl)morpholine: Similar structure but lacks the trifluoromethyl group.

Uniqueness

2-(6-(2-(Trifluoromethyl)benzyl)pyridin-2-yl)morpholine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[6-[[2-(trifluoromethyl)phenyl]methyl]pyridin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O/c18-17(19,20)14-6-2-1-4-12(14)10-13-5-3-7-15(22-13)16-11-21-8-9-23-16/h1-7,16,21H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXVJQXQVXHLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC(=N2)CC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(2-(Trifluoromethyl)benzyl)pyridin-2-yl)morpholine
Reactant of Route 2
2-(6-(2-(Trifluoromethyl)benzyl)pyridin-2-yl)morpholine
Reactant of Route 3
2-(6-(2-(Trifluoromethyl)benzyl)pyridin-2-yl)morpholine
Reactant of Route 4
2-(6-(2-(Trifluoromethyl)benzyl)pyridin-2-yl)morpholine
Reactant of Route 5
2-(6-(2-(Trifluoromethyl)benzyl)pyridin-2-yl)morpholine
Reactant of Route 6
2-(6-(2-(Trifluoromethyl)benzyl)pyridin-2-yl)morpholine

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